![molecular formula C20H15FN4O2S B2878988 N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049450-58-9](/img/structure/B2878988.png)
N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both acetamidophenyl and fluorophenyl groups in its structure contributes to its unique chemical properties and biological activities.
準備方法
The synthesis of N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the acetamidophenyl group: This step involves the acylation of the imidazo[2,1-b]thiazole core with an acetamidophenyl derivative.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced into the imidazo[2,1-b]thiazole core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as an inhibitor of specific biological targets, making it useful in biochemical studies.
Medicine: It has been evaluated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects. Molecular docking and dynamics studies have been conducted to understand the binding patterns and stability of the protein-ligand complexes formed by this compound .
類似化合物との比較
N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can be compared with other similar compounds, such as:
4-acetamidophenyl N-(3-fluorophenyl)carbamate: This compound has a similar structure but differs in the position of the fluorophenyl group.
4-acetamidophenyl N-(2-fluorophenyl)carbamate: Another similar compound with a different position of the fluorophenyl group.
The uniqueness of this compound lies in its specific structural arrangement, which contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c1-12(26)22-15-6-8-16(9-7-15)23-19(27)18-11-28-20-24-17(10-25(18)20)13-2-4-14(21)5-3-13/h2-11H,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXQPSOXKZMRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)
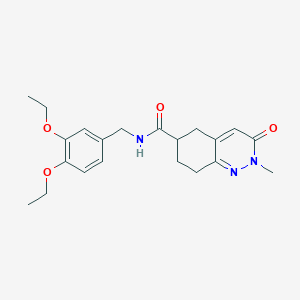
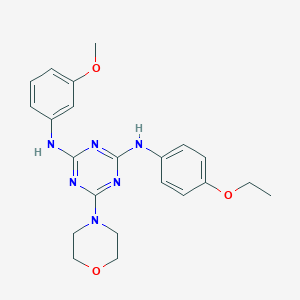
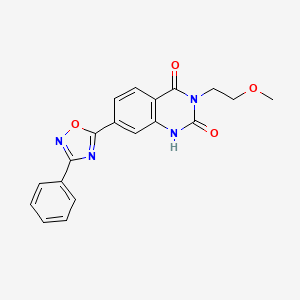
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2878910.png)
![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(2-methy lprop-2-enyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2878913.png)
![2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2878914.png)

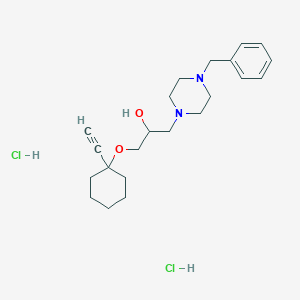
![2-[[(E)-2-Cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2878921.png)
![N-[2-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]-4-methylphenyl]acetamide](/img/structure/B2878923.png)

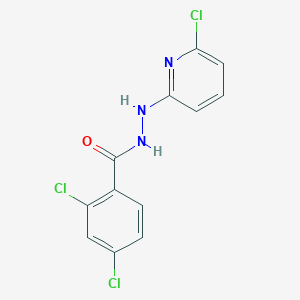
![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2878928.png)
